molecular formula C20H28N2O2 B3030606 (S,S)-4,6-Bis(4-isopropyl-2-oxazolin-2-yl)-m-xylene CAS No. 929896-22-0

(S,S)-4,6-Bis(4-isopropyl-2-oxazolin-2-yl)-m-xylene

Cat. No. B3030606
CAS RN: 929896-22-0
M. Wt: 328.4 g/mol
InChI Key: WRIRILQZUGPIMT-QZTJIDSGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S,S)-4,6-Bis(4-isopropyl-2-oxazolin-2-yl)-m-xylene is likely a complex organic compound. It seems to be a type of bisoxazoline ligand , which are often used in asymmetric catalysis .


Molecular Structure Analysis

The molecular structure of this compound would likely involve two oxazoline rings attached to an m-xylene backbone. Each oxazoline ring would have an isopropyl group attached .


Chemical Reactions Analysis

Bisoxazolines are often used as ligands in metal-catalyzed asymmetric reactions . They can coordinate to a metal center and help control the stereochemistry of the reaction.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For a similar compound, (S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine, it has a molecular weight of 301.38 g/mol and a melting point of 152-157 °C .

Scientific Research Applications

1. Stereodivergent Synthesis

The compound is used in the stereodivergent synthesis of chiral 4,5-disubstituted bis(oxazolines), employing dimethylmalonyl bis-diamides derived from chiral aminoethanol. This method allows for the synthesis of bis(oxazolines) with controlled stereochemistry, a critical factor in many chemical syntheses (Desimoni, Faita & Mella, 1996).

2. Polymerization Catalyst

This chemical plays a role in catalyzing ethylene polymerization, demonstrated in ruthenium and iron complexes with pybox ligands. It's significant in polymer chemistry, particularly for creating materials with specific properties (Nomura, Sidokmai & Imanishi, 2000).

3. X-ray Structural Analysis

In chromium(III) complexes, this compound facilitates the study of molecular structures via X-ray crystallography. Such analysis is crucial for understanding molecular configurations and their implications in various chemical reactions (Esteruelas et al., 2002).

4. Dinuclear Zn(II) Complexes

It's involved in the synthesis of dinuclear Zn(II) complexes, which are studied for their potential in catalyzing the cleavage of phosphate diesters and RNA, a process significant in biochemistry and molecular biology (Iranzo, Elmer, Richard & Morrow, 2003).

5. Asymmetric Catalytic Cyclopropanation

This compound is essential in the creation of chiral ruthenium(II)-bis(2-oxazolin-2-yl)pyridine complexes, used for asymmetric catalytic cyclopropanation of olefins. This process is significant in organic synthesis, particularly in the production of cyclopropane derivatives (Nishiyama et al., 1995).

Mechanism of Action

The mechanism of action would depend on the specific reaction. In general, bisoxazolines can coordinate to a metal center and influence the stereochemistry of the reaction .

Future Directions

The use of bisoxazolines in asymmetric catalysis is a well-established field, but there is always room for the development of new ligands and the exploration of their use in new reactions . The specific compound you mentioned could potentially be a part of this ongoing research.

properties

IUPAC Name

(4S)-2-[2,4-dimethyl-5-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O2/c1-11(2)17-9-23-19(21-17)15-8-16(14(6)7-13(15)5)20-22-18(10-24-20)12(3)4/h7-8,11-12,17-18H,9-10H2,1-6H3/t17-,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRIRILQZUGPIMT-QZTJIDSGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C2=NC(CO2)C(C)C)C3=NC(CO3)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1C2=N[C@H](CO2)C(C)C)C3=N[C@H](CO3)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S,S)-4,6-Bis(4-isopropyl-2-oxazolin-2-yl)-m-xylene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S,S)-4,6-Bis(4-isopropyl-2-oxazolin-2-yl)-m-xylene
Reactant of Route 2
(S,S)-4,6-Bis(4-isopropyl-2-oxazolin-2-yl)-m-xylene
Reactant of Route 3
(S,S)-4,6-Bis(4-isopropyl-2-oxazolin-2-yl)-m-xylene
Reactant of Route 4
(S,S)-4,6-Bis(4-isopropyl-2-oxazolin-2-yl)-m-xylene
Reactant of Route 5
(S,S)-4,6-Bis(4-isopropyl-2-oxazolin-2-yl)-m-xylene
Reactant of Route 6
Reactant of Route 6
(S,S)-4,6-Bis(4-isopropyl-2-oxazolin-2-yl)-m-xylene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.